molecular formula C8H11N5O3 B7760069 2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one

2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one

Cat. No.: B7760069
M. Wt: 225.20 g/mol
InChI Key: MKUXAQIIEYXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one is a synthetic purine nucleoside analogue. It is widely known for its antiviral properties, particularly against herpes simplex viruses. This compound is a derivative of guanine and is used in various pharmaceutical applications due to its ability to inhibit viral DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one typically involves the alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis to produce selective alkylation at the 9 position of the guanine ring .

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of phase transfer catalysis is common to ensure efficient and selective reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine nucleosides.

Scientific Research Applications

2-Amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one is extensively used in scientific research due to its antiviral properties. It is used in:

Mechanism of Action

The compound exerts its effects by inhibiting viral DNA polymerase. It gets incorporated into the viral DNA chain, leading to chain termination. This prevents the virus from replicating its genetic material, thereby inhibiting its proliferation .

Comparison with Similar Compounds

    Acyclovir: Another guanine analogue with similar antiviral properties.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

    Famciclovir: A guanine analogue used to treat herpes zoster and herpes simplex.

Uniqueness: 2-Amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Its hydroxyl group provides additional sites for chemical modification, enhancing its antiviral activity .

Properties

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1COCCO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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